N-ethyl-4-iodobenzamide
概要
説明
N-ethyl-4-iodobenzamide is a chemical compound with the empirical formula C9H10INO . Its molecular weight is 275.09 . This compound is used by researchers for various applications.
Synthesis Analysis
The synthesis of N-ethyl-4-iodobenzamide involves nucleophilic substitution radioiodination using copper chloride as a catalyst . The factors affecting the radiochemical yield of the labeling of N-ethyl-4-iodobenzamide include the pH of the medium, substrate concentration, reaction time, cuprous chloride concentration, and temperature .
Molecular Structure Analysis
The molecular structure of N-ethyl-4-iodobenzamide can be represented by the SMILES string O=C(NCC)C(C=C1)=CC=C1I
. This indicates that the compound contains an iodine atom attached to a benzamide ring, which is further connected to an ethyl group.
Chemical Reactions Analysis
N-ethyl-4-iodobenzamide has been labeled with radioactive iodine via nucleophilic substitution radioiodination . The isotopic exchange reaction between N-ethyl-4-iodobenzamide and 125 I − has activation energies of 5.352 and 4.767 kcal/mol without and with a catalyst, respectively .
Physical And Chemical Properties Analysis
N-ethyl-4-iodobenzamide is a solid compound . Its empirical formula is C9H10INO and it has a molecular weight of 275.09 .
科学的研究の応用
Imaging of Primary Breast Cancer
N-ethyl-4-iodobenzamide analogues have been studied for their potential in imaging primary breast cancer. A specific compound, N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide (P-(123)I-MBA), showed promise in visualizing primary breast tumors in vivo. This compound binds preferentially to sigma receptors overexpressed in breast cancer cells, enabling the visualization of these tumors (Caveliers et al., 2002).
Malignant Melanoma Diagnosis
The use of N-ethyl-4-iodobenzamide derivatives in the diagnosis of malignant melanoma has been extensively researched. Specifically, N-(2-diethylaminoethyl)-4-iodobenzamide has shown effectiveness as an agent for malignant melanoma diagnosis via SPECT imaging. The synthesis and biodistribution of technetium-99m-labelled analogues of this compound have been explored for potential improvements in diagnostic accuracy (Auzeloux et al., 1999).
Phase II Clinical Trials for Melanoma Imaging
Phase II clinical trials using iodine-123-N-(2-diethylaminoethyl 4-iodobenzamide) (123I-BZA) have demonstrated its effectiveness as an imaging agent for primary melanomas and metastases. This compound has been proven safe and useful for the detection and follow-up of patients with malignant melanoma, aiding in the discovery of previously undetected lesions and evaluating the results of various therapeutic procedures (Michelot et al., 1993).
Investigation in Breast Cancer Imaging
Research on radioiodinated benzamide, N-[2-(1'-piperidinyl)ethyl]-3-iodo[125I]-4-methoxybenzamide (P[125I]MBA), has been conducted to explore its potential in imaging breast cancer. The compound demonstrated high affinity for sigma-1 receptors and showed promise in a rat mammary tumor model, suggesting further investigation into sigma receptor ligands for breast cancer imaging agents (John et al., 1999).
Synthesis and Characterization for Melanoma Imaging
Further studies have focused on the synthesis and characterization of various iodobenzamide derivatives, including N-(2-diethylaminoethyl)-4-iodobenzamide, for potential use as melanoma imaging agents. These studies compare different derivatives to identify the most effective compounds for melanoma and metastases imaging (Moins et al., 2001).
Clinical Applications in Ocular Melanoma
N-ethyl-4-iodobenzamide derivatives have also been investigated in the context of ocular melanoma. A study on scintigraphy with [123I]N-(2-diethylaminoethyl)-4-iodobenzamide (BZA) for ocular melanoma showed its utility in both primary ocular melanoma diagnosis and screening for metastases, aiding in patient management (Bacin et al., 1998).
Safety And Hazards
While specific safety and hazard information for N-ethyl-4-iodobenzamide is not available, it’s important to handle it with appropriate safety measures. It should be handled only by those properly qualified in the handling and use of potentially hazardous chemicals . It’s recommended to use personal protective equipment and ensure good ventilation at the workplace .
特性
IUPAC Name |
N-ethyl-4-iodobenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10INO/c1-2-11-9(12)7-3-5-8(10)6-4-7/h3-6H,2H2,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWPYHDFCCRYKCZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC=C(C=C1)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10INO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-4-iodobenzamide |
Synthesis routes and methods
Procedure details
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。